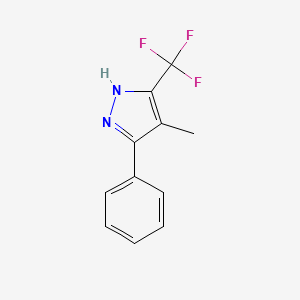
4-methyl-3-phenyl-5-(trifluoromethyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of heteroaromatic compounds, including pyrazoles, has been the subject of intense investigation for well over a century12. These studies have led to countless applications in materials science, agrochemistry, and the pharmaceutical industry12. For instance, Gomha’s group synthesized 3-aryl-5-substituted 1,3,4-thiadiazoles, 3-phenyl-4-arylthiazoles, and the 4-methyl-3-phenyl-5-substituted thiazoles from 1-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-3-phenylthiourea and hydrazonoyl halides, α-haloketones, 3-chloropentane-2,4-dione, and ethyl 2-chloro-3-oxobutanoate12.
Molecular Structure Analysis
The molecular structure of heteroaromatic compounds, including pyrazoles, is determined by the arrangement of atoms and the chemical bonds that hold the atoms together. The structure can influence the physical properties, chemical reactivity, and biological activity of the compound12.
Chemical Reactions Analysis
Heteroaromatic compounds, including pyrazoles, can undergo a variety of chemical reactions. These reactions can involve the addition or removal of atoms or groups of atoms, the rearrangement of atoms within the molecule, or the breaking and forming of chemical bonds12.
Physical And Chemical Properties Analysis
The physical and chemical properties of heteroaromatic compounds, including pyrazoles, are determined by their molecular structure. These properties can include things like melting point, boiling point, solubility, density, and reactivity12.
Applications De Recherche Scientifique
Heteroaromatic compounds, such as pyrazoles, have been the subject of intense investigation for well over a century . They have countless applications in materials science, agrochemistry, and the pharmaceutical industry . In recent years, computational chemistry methods have been used to determine both the molecular properties and biomolecular interactions that heteroaromatic compounds exhibit . Molecular docking studies of heteroaromatic compounds have identified myriad potential uses in the treatment of a host of illnesses .
Several articles feature the synthesis of azole derivatives, including pyrazoles . For example, Gomha’s group synthesized 3-aryl-5-substituted 1,3,4-thiadiazoles, 3-phenyl-4-arylthiazoles and the 4-methyl-3-phenyl-5-substituted thiazoles from 1-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2 H)-yl)-3-phenylthiourea and hydrazonoyl halides, α-haloketones, 3-chloropentane-2,4-dione and ethyl 2-chloro-3-oxobutanoate .
Safety And Hazards
The safety and hazards associated with heteroaromatic compounds, including pyrazoles, can vary widely depending on the specific compound. Some heteroaromatic compounds can be hazardous due to their reactivity, toxicity, or other properties. Therefore, it’s important to handle these compounds with care and to follow all relevant safety guidelines.
Orientations Futures
The future directions for the study of heteroaromatic compounds, including pyrazoles, are likely to involve further exploration of their synthesis, properties, and applications. This could include the development of new synthetic methods, the discovery of new properties, and the development of new applications in fields like materials science, agrochemistry, and the pharmaceutical industry12.
Propriétés
IUPAC Name |
4-methyl-3-phenyl-5-(trifluoromethyl)-1H-pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2/c1-7-9(8-5-3-2-4-6-8)15-16-10(7)11(12,13)14/h2-6H,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGKTQRVHNJQAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1C2=CC=CC=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-3-phenyl-5-(trifluoromethyl)-1H-pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

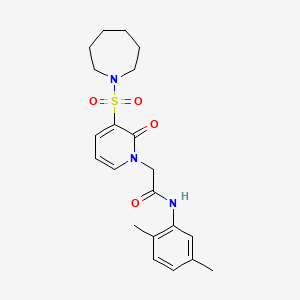
![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2385236.png)
![1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one](/img/structure/B2385237.png)
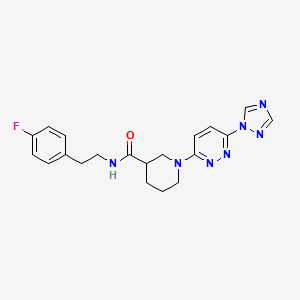
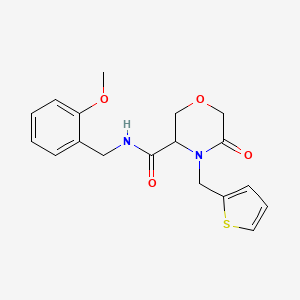
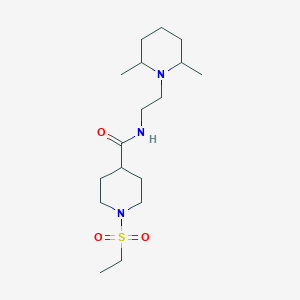
![2-((4-chlorophenyl)sulfonyl)-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2385244.png)
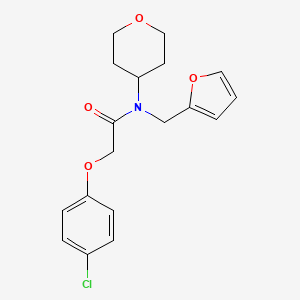
![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-heptyl-1H-pyrrol-3(2H)-one](/img/structure/B2385247.png)
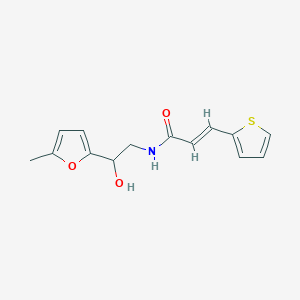
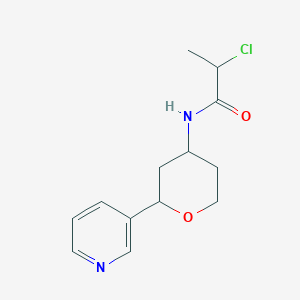
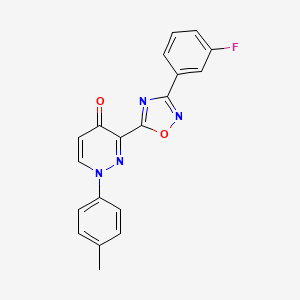
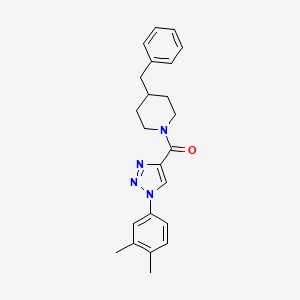
![5-bromo-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2385257.png)